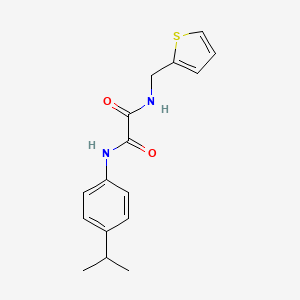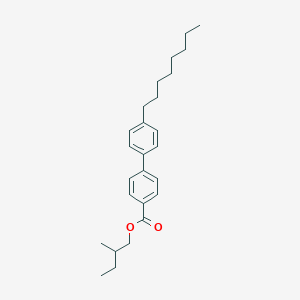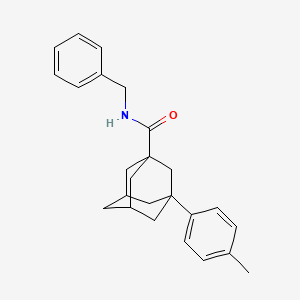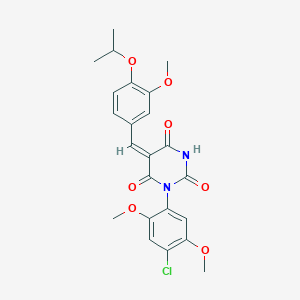![molecular formula C20H17NOS2 B4960896 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide, also known as MPTB, is a compound that has been studied for its potential therapeutic applications in various diseases. MPTB is a small molecule that belongs to the class of benzamides, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
In inflammation, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. NF-κB regulates the expression of genes involved in inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and chemokines.
In neurodegenerative diseases, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death. 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, possibly through its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer progression.
In inflammation, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit NF-κB activation, and reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative diseases, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death, improve cognitive function and memory, and reduce the accumulation of beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit cancer cell growth and migration, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide in lab experiments, such as its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases, its optimization for improved pharmacokinetics and toxicity profiles, and its development as a diagnostic tool for disease detection. Other future directions for research on 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide include its potential use in combination therapies with other drugs and its exploration as a lead compound for the development of new benzamide derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide involves the reaction of 2-bromo-N-(2-bromophenyl)benzamide with sodium methylthiolate and phenylthiol under basic conditions. The resulting product is then purified by column chromatography to obtain 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide can inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
In neurodegenerative disease research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death. Studies have also shown that 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide can improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS2/c1-23-18-13-7-5-11-16(18)20(22)21-17-12-6-8-14-19(17)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBGYUEISYJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)

![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)

![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)
